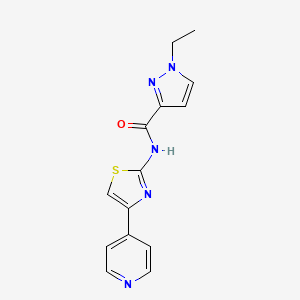

![molecular formula C9H11N3O B2806792 6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile CAS No. 265314-32-7](/img/structure/B2806792.png)

6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” is a chemical compound that is available from suppliers such as Maybridge, Ltd., and BIONET - Key Organics Ltd . It is also known by registry numbers ZINC000020230171 .

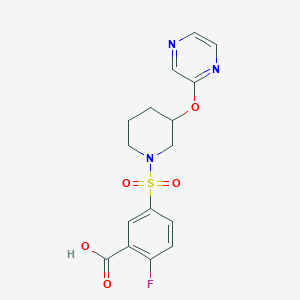

Molecular Structure Analysis

The molecular structure of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” is characterized by the presence of a pyridine ring, which is a basic aromatic heterocyclic compound . The InChI code for this compound is 1S/C9H12N2O2/c1-11(4-5-12)9-3-2-8(7-13)6-10-9/h2-3,6-7,12H,4-5H2,1H3 .Physical And Chemical Properties Analysis

The physical form of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” is a powder . It has a molecular weight of 180.21 . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Metal-Promoted Reactions :

- Nickel(II) complexes were formed by reacting pyridine-2-carbonitrile with amino alcohols, showcasing the potential for creating complex compounds under mild conditions. This method presents new avenues for 2-oxazoline preparation and highlights the reactivity of pyridine derivatives under catalytic conditions (Segl′a & Jamnický, 1993).

Interactions with Biological Molecules :

- Studies have explored the interaction between pyrazolo[3,4-b]pyridine derivatives and lysozyme, demonstrating significant binding and conformational changes in lysozyme. This suggests potential for biochemical applications, particularly in understanding protein-ligand interactions (Wu et al., 2007).

Synthesis of Multifunctional Derivatives :

- The synthesis of new multifunctional derivatives, such as 3-acylamino-7-hydroxy-5-methyl-2-oxo-2H-pyrano[2,3-b]pyridine-6-carbonitriles, has been achieved through tricomponent condensation. This illustrates the compound's versatility in forming diverse chemical structures (Paponov et al., 2021).

Copper and Cobalt Complex Formation :

- Research shows the formation of copper and cobalt complexes containing 2-pyridinyl-2-oxazolines. The study provides insights into the stereochemistry and ligand coordination in these complexes, contributing to our understanding of metal-ligand interactions (Segl et al., 1998).

Formation of Pyridine Derivatives :

- Investigations into the chemical transformations of pyridine derivatives under nucleophilic conditions have led to the creation of various heterocyclic systems. This study extends the scope of pyridine carbonitriles in synthetic organic chemistry (Ibrahim & El-Gohary, 2016).

Regioselective Conversion :

- The regioselective conversion of pyridones into aminopyridones has been achieved, providing a new method for producing aminopyridine derivatives. This work contributes to the field of heterocyclic chemistry and the synthesis of pyridine analogs (Katritzky et al., 1995).

Orientations Futures

Given the potential bioactive properties of “6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile” and similar compounds, future research could focus on exploring their potential applications in the pharmaceutical sector . Additionally, efforts could be made to develop more potent, new, and safe synthetic methodologies for these types of compounds .

Propriétés

IUPAC Name |

6-[2-hydroxyethyl(methyl)amino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(4-5-13)9-3-2-8(6-10)7-11-9/h2-3,7,13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCZBVMOYAHGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2806713.png)

![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]prop-2-enamide](/img/structure/B2806714.png)

![3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2806717.png)

![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2806724.png)

![N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2806728.png)